Tyrosine, 2-fluoro-O-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

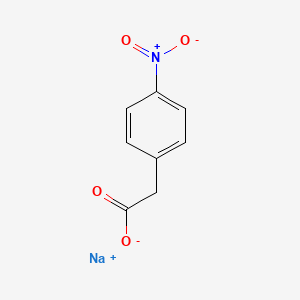

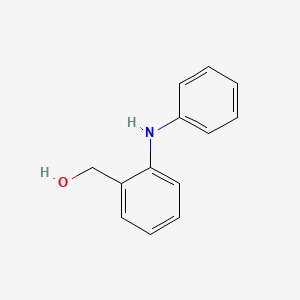

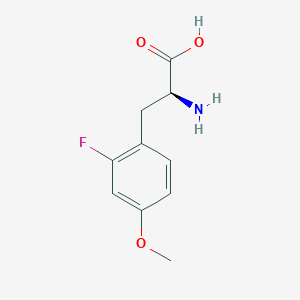

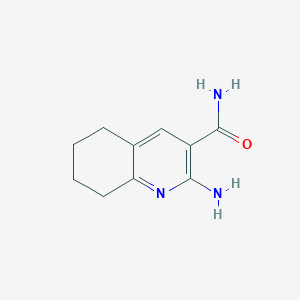

“Tyrosine, 2-fluoro-O-methyl-” is an organic compound that has been extensively studied in scientific literature due to its potential use in various fields. It is also known as 2-Fluoro-O-methyl-L-tyrosine . The IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of “Tyrosine, 2-fluoro-O-methyl-” involves enzymatic pathways. One of the main strategies for the enzymatic synthesis of fluorinated compounds is the direct formation of the C-F bond by fluorinase . Tyrosine derivatives labeled with a short-lived fluorine-18 isotope were obtained by asymmetric syntheses .

Molecular Structure Analysis

The molecular formula of “Tyrosine, 2-fluoro-O-methyl-” is C10H12FNO3 . The molecular weight of the compound is 213.21 g/mol .

Chemical Reactions Analysis

Tyrosine, 2-fluoro-O-methyl-, undergoes various chemical reactions. For instance, in the presence of iPr2O, Et3N, and H2O, 25 mM racemic fluorinated β-amino carboxylic ester hydrochloride salts were hydrolyzed into fluorinated R-β-amino carboxylic ester enantiomers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tyrosine, 2-fluoro-O-methyl-” are influenced by the presence of fluorine atoms. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Applications De Recherche Scientifique

Neurooncology

O-(2-[18F]-Fluoroethyl)-L-Tyrosine (FET), a fluorine-18 labeled analogue of tyrosine, has been synthesized and biologically evaluated in neurooncology . Many clinical studies have demonstrated that FET PET provides important diagnostic information regarding the delineation of cerebral gliomas for therapy planning . It also offers an improved differentiation of tumor recurrence from treatment-related changes and sensitive treatment monitoring .

Tumor Imaging

FET has been used in tumor imaging. It shows rapid, high uptake and long retention in the tumor as well as low uptake in the brain . The ratios of tumor-to-muscle (T/M) and tumor-to-blood (T/B) of FET are similar to those of [18F]FDG, but the ratios of tumor-to-brain (T/Br) are 2–3 times higher than that of [18F]FDG .

Melanoma Imaging

FET is a probable competitive candidate for melanoma imaging with PET . Autoradiography of FET demonstrates a remarkable accumulation in melanoma with high contrast .

Synthesis Procedure

The whole synthesis procedure of FET is completed within 50 minutes .

Uptake Mechanisms

A considerable number of experimental studies have investigated the uptake mechanisms of FET on the cellular level . These studies have explored the effects of treatment-related tissue alterations on tracer uptake such as surgery, radiation, and drug therapy .

Blood-Brain Barrier Integrity

The role of blood-brain barrier integrity for FET uptake, which presents an important aspect for PET tracers targeting neoplastic lesions in the brain, has been investigated in several studies .

Orientations Futures

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This suggests that “Tyrosine, 2-fluoro-O-methyl-” and similar compounds have potential for future research and applications.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476930 |

Source

|

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosine, 2-fluoro-O-methyl- | |

CAS RN |

54788-29-3 |

Source

|

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)